2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol
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Overview
Description
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.34764 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals .
Preparation Methods
The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:
Hydrogenation: This process involves the reduction of pyridine derivatives to form piperidine derivatives.
Cyclization: This method involves the formation of the piperidine ring through intramolecular reactions.
Amination: This step introduces the amino group into the piperidine ring.
Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol can be compared to other piperidine derivatives, such as:
2-Piperidin-4-ylpropan-2-ol: This compound has a similar structure but lacks the butan-1-ol moiety.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound has a pyrimidine ring instead of the butan-1-ol moiety.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-ol: This compound has a pyrrolo[2,3-d]pyrimidine ring instead of the butan-1-ol moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H26N2O |
---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-4-11(9-15)13-12-5-7-14(8-6-12)10(2)3/h10-13,15H,4-9H2,1-3H3 |
InChI Key |
FUIAQUYIFPIXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCN(CC1)C(C)C |
Origin of Product |
United States |
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